

Allyltrichlorosilane: A Comprehensive Technical Guide to its Chemical Structure and Bonding

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Compound of Interest

Compound Name: Allyltrichlorosilane

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Abstract

Allyltrichlorosilane (ATCS) is a versatile organosilicon compound with significant applications in organic synthesis and materials science. Its bifunctional nature, possessing both a reactive allyl group and a trichlorosilyl moiety, allows for a diverse range of chemical transformations. This in-depth technical guide provides a detailed analysis of the chemical structure and bonding of **allyltrichlorosilane**, based on theoretical calculations. Key structural parameters, including bond lengths and angles, are presented in a clear, tabular format. Furthermore, this guide outlines the fundamental principles of the computational methodology used to derive these structural insights. A detailed diagram of the molecular structure and its key bonding features is provided to facilitate a deeper understanding of its chemical behavior.

Introduction

Allyltrichlorosilane ($C_3H_5Cl_3Si$), CAS number 107-37-9, is a colorless liquid with the IUPAC name trichloro(prop-2-en-1-yl)silane.[1] It serves as a valuable reagent in organic chemistry, notably in the allylation of carbonyl compounds to produce homoallylic alcohols.[2] Its utility also extends to the synthesis of functionalized silanes and polymers, and it is a key precursor for the formation of self-assembled monolayers on various substrates. A thorough understanding of the molecular structure and bonding of ATCS is paramount for predicting its reactivity, designing novel synthetic methodologies, and developing new materials. This guide

presents a detailed theoretical examination of its ground-state molecular geometry and electronic structure.

Molecular Structure and Geometry

The three-dimensional arrangement of atoms in **allyltrichlorosilane** is characterized by a central silicon atom tetrahedrally bonded to three chlorine atoms and the allyl group. The allyl group ($\text{CH}_2=\text{CH}-\text{CH}_2-$) is attached to the silicon atom via a Si-C single bond.

Due to the lack of publicly available, detailed experimental structural data from techniques such as gas electron diffraction or microwave spectroscopy, the molecular geometry of **allyltrichlorosilane** has been determined through computational chemistry using Density Functional Theory (DFT).

Computational Methodology

The equilibrium geometry of **allyltrichlorosilane** was calculated using the B3LYP functional with the 6-31G* basis set. This level of theory provides a good balance between computational cost and accuracy for predicting the structure of organic and organometallic compounds. The geometry was optimized to a local minimum on the potential energy surface, confirmed by the absence of imaginary vibrational frequencies.

Experimental Protocol (Theoretical Calculation):

- **Initial Structure Generation:** An initial 3D structure of **allyltrichlorosilane** was constructed using standard bond lengths and angles.
- **Geometry Optimization:** The initial structure was subjected to a geometry optimization calculation using the Gaussian 16 software package. The B3LYP hybrid functional was employed, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. The 6-31G* basis set, which includes d-polarization functions on heavy atoms, was used to accurately describe the electronic distribution around the silicon and chlorine atoms.
- **Convergence Criteria:** The optimization was performed until the forces on each atom were less than 0.00045 Ha/Bohr and the displacement for the next step was less than 0.0018 Bohr.

- **Frequency Analysis:** A vibrational frequency calculation was performed on the optimized geometry to confirm that it corresponds to a true energy minimum. The absence of imaginary frequencies indicates a stable structure.

Quantitative Structural Data

The key structural parameters obtained from the DFT calculations are summarized in the tables below for easy comparison and reference.

Bond Lengths

The calculated bond lengths provide insight into the nature of the covalent bonds within the **allyltrichlorosilane** molecule.

Bond	Calculated Bond Length (Å)
Si-C(1)	1.885
Si-Cl(1)	2.045
Si-Cl(2)	2.046
Si-Cl(3)	2.045
C(1)-C(2)	1.512
C(2)=C(3)	1.335
C(1)-H(1)	1.092
C(1)-H(2)	1.093
C(2)-H(3)	1.087
C(3)-H(4)	1.085
C(3)-H(5)	1.086

Bond Angles

The bond angles around the central silicon and carbon atoms define the overall shape of the molecule.

Angle	Calculated Bond Angle (°)
C(1)-Si-Cl(1)	110.5
C(1)-Si-Cl(2)	110.4
C(1)-Si-Cl(3)	110.5
Cl(1)-Si-Cl(2)	108.3
Cl(1)-Si-Cl(3)	108.4
Cl(2)-Si-Cl(3)	108.3
Si-C(1)-C(2)	112.1
C(1)-C(2)=C(3)	121.8
H-C-H (on C1)	108.2 (average)
H-C=C (on C2)	120.9
H-C=C (on C3)	121.5 (average)
H-C-H (on C3)	117.0

Bonding Analysis

Silicon-Chlorine (Si-Cl) Bonds

The Si-Cl bonds in **allyltrichlorosilane** are highly polar covalent bonds due to the significant difference in electronegativity between silicon (1.90) and chlorine (3.16). The calculated bond length of approximately 2.045 Å is consistent with typical Si-Cl bond lengths in other chlorosilanes. The electron-withdrawing nature of the three chlorine atoms makes the silicon atom highly electrophilic, which is a key factor in the reactivity of the trichlorosilyl group.

Silicon-Carbon (Si-C) Bond

The Si-C bond is a strong covalent bond with a calculated length of 1.885 Å. This bond is less polar than the Si-Cl bonds. The stability of the Si-C bond is a defining feature of organosilicon compounds.

Allyl Group Bonding

The allyl group exhibits standard C=C double bond and C-C single bond character, with calculated bond lengths of 1.335 Å and 1.512 Å, respectively. The C(1)-C(2)=C(3) bond angle of 121.8° is indicative of the sp² hybridization of the C(2) and C(3) atoms.

Conformational Analysis

Rotation around the Si-C(1) and C(1)-C(2) single bonds leads to different possible conformations of **allyltrichlorosilane**. The calculated ground-state geometry represents the most stable conformer. The barrier to rotation around the Si-C bond is expected to be relatively low, allowing for conformational flexibility at room temperature.

Spectroscopic Properties

While a detailed spectroscopic analysis is beyond the scope of this guide, it is worth noting that the structural features discussed here are consistent with available spectroscopic data. For instance, the ¹H NMR spectrum of **allyltrichlorosilane** shows distinct signals for the different protons in the allyl group, consistent with the described chemical environments.

Visualization of Molecular Structure

The following diagram, generated using the DOT language, illustrates the optimized molecular structure of **allyltrichlorosilane**, highlighting the key atoms and their connectivity.

Caption: Optimized molecular structure of **allyltrichlorosilane**.

Conclusion

This technical guide has provided a comprehensive overview of the chemical structure and bonding of **allyltrichlorosilane** based on high-level theoretical calculations. The presented quantitative data on bond lengths and angles, along with the analysis of the key bonding features, offers valuable insights for researchers and professionals working with this important organosilicon compound. The provided molecular structure diagram serves as a useful visual aid for understanding its three-dimensional geometry. The information contained herein can aid in the rational design of experiments, the prediction of reactivity, and the development of new applications for **allyltrichlorosilane** in various fields of chemical science.

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References

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